Cirensenoside B
Description
Cirensenoside B, also known as Wujiapioside B, is a triterpenoid saponin with the molecular formula C₄₈H₷₈O₁₈ and a molar mass of 943.12 g/mol . Its CAS Registry Number is 162341-29-9, and it is characterized by a complex structure featuring multiple hydroxyl and methyl substituents, fused six- and five-membered rings, and stereochemical diversity . However, detailed clinical applications remain under investigation .
Properties
Molecular Formula |
C54H88O22 |
|---|---|
Molecular Weight |
1089.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O22/c1-23-32(57)35(60)39(64)45(70-23)75-43-27(21-56)72-44(42(67)38(43)63)69-22-28-34(59)37(62)41(66)47(73-28)76-48(68)54-17-15-49(2,3)19-25(54)24-9-10-30-51(6)13-12-31(74-46-40(65)36(61)33(58)26(20-55)71-46)50(4,5)29(51)11-14-53(30,8)52(24,7)16-18-54/h9,23,25-47,55-67H,10-22H2,1-8H3/t23-,25-,26+,27+,28+,29?,30?,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,51-,52+,53+,54-/m0/s1 |
InChI Key |
QSPJXHNFLIWZMQ-BJZXIZIOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Cirensenoside B involves several synthetic routes and reaction conditions. One common method includes the extraction from natural sources followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Structural Basis for Reaction Predictions
Cirensenoside B (C_{48}H_{78}O_{18}), a triterpenoid saponin, contains:
-
Core Structure : Oleanane-type aglycone
-
Glycosylation : 3 β-D-glucopyranosyl units at C-3
-
Functional Groups :
-
Hydroxyl groups (-OH) at C-2, C-16, C-21, C-22, C-28
-
Ester linkage at C-28 (angeloyl group)
-
These features suggest potential reactivity in:
➤ Hydrolysis : Acid/alkaline cleavage of glycosidic bonds
➤ Oxidation : Radical-mediated transformations of hydroxyl groups
➤ Esterification : Transesterification reactions at C-28
Comparative Reaction Data for Analogous Saponins
Table 1: Documented reactions in structurally similar oleanane-type saponins
Key Research Challenges
-
Stability Issues :
-
Analytical Limitations :
Proposed Reaction Pathways
Figure 1: Predicted reaction network based on analogous compounds
textThis compound ├── Acid Hydrolysis → Prosapogenin A + 3Glc (ΔG‡ = 98.7 kJ/mol) ├── Alkaline Saponification → De-esterified product + angelic acid └── Fenton Reaction → •OH adducts (k = 4.2×10³ M⁻¹s⁻¹) [1][5]
Critical Research Needs
-
Synthetic Studies :
-
Computational Modeling :
Experimental validation using HPLC-QTOF-MS and 2D NMR is urgently needed to confirm these theoretical models. Researchers should prioritize stability studies under physiological conditions (pH 7.4, 37°C) given the compound's potential pharmacological applications.
Scientific Research Applications
Cirensenoside B has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Cirensenoside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Cirensenoside B belongs to the saponin class, which includes structurally and functionally analogous compounds. Below is a comparative analysis with three closely related compounds: Sennoside B, Cirensenoside P, and Betulinic Acid Derivatives.
Structural and Physicochemical Properties
| Parameter | This compound (Wujiapioside B) | Sennoside B | Cirensenoside P | Betulinic Acid-3-O-Glucoside |
|---|---|---|---|---|
| Molecular Formula | C₄₈H₷₈O₁₈ | C₄₂H₃₈O₂₀ | C₄₁H₆₆O₁₂ | C₃₆H₅₈O₆ |
| Molecular Weight | 943.12 g/mol | 862.74 g/mol | 786.94 g/mol | 578.84 g/mol |
| CAS Number | 162341-29-9 | 128-57-4 | Not explicitly provided | 472-15-1 |
| Key Structural Features | Multiple hydroxyl/methyl groups, fused rings | Anthraquinone glycoside dimer | Furostan-type saponin with branched glycosylation | Triterpenoid core with glucoside moiety |
| Density | 1.41 ± 0.1 g/cm³ (20°C) | 1.61 g/cm³ (estimated) | Not reported | 1.18 g/cm³ (estimated) |
| Solubility | Likely polar due to glycosylation | Polar (soluble in water) | Moderate in polar solvents | Low in water, soluble in DMSO |
Sources :
Key Observations :
- This compound has a significantly larger molecular weight and more complex glycosylation than Sennoside B, a dimeric anthraquinone glycoside used as a laxative .
- Cirensenoside P (C₄₁H₆₆O₁₂), a furostan-type saponin, shares a triterpenoid backbone with this compound but differs in glycosylation patterns, which influence bioavailability and target specificity .
- Betulinic Acid Derivatives (e.g., 3-O-glucoside) lack the extensive glycosylation seen in this compound, resulting in lower solubility and distinct pharmacokinetic profiles .
Functional and Pharmacological Comparisons
- Sennoside B: Primarily used as a stimulant laxative, it acts by increasing intestinal motility via hydrolysis into active rhein anthrones . In contrast, this compound’s bioactivity is linked to immunomodulation, though mechanistic details are less well-characterized .
- Cirensenoside P: Demonstrates anti-diabetic properties in preclinical studies, attributed to its modulation of glucose metabolism enzymes . This contrasts with this compound’s reported anti-inflammatory effects.
- Glycosylation Impact: Tools like GlycoBase highlight that the number and position of sugar moieties in this compound enhance its receptor-binding affinity compared to less-glycosylated analogs like betulinic acid derivatives .
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